molecular formula C7H12O3 B2524983 3-(Oxolan-3-yl)propanoic acid CAS No. 320601-71-6

3-(Oxolan-3-yl)propanoic acid

Cat. No. B2524983
Key on ui cas rn: 320601-71-6
M. Wt: 144.17
InChI Key: BDSWHYOGIBXFJX-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

A solution of (2E)-3-(3-furanyl)-2-propenoic acid (4.75 g, 34.4 mmol) and 10% palladium on carbon (0.366 g, 3.44 mmol) in ethyl acetate (100 ml) was hydrogentated at atmospheric pressure and room temperature for 72 hours. Hydrogen uptake ˜1.4 L (expected 2.4 L). The catalyst was filtered through Celite and concentrated in vacuo to give a brown oil. Analysis by 1H-NMR showed that the some material still contained the furan ring. Hydrogenation was continued under the same conditions with fresh catalyst for a further 24 hours with additional hydrogen uptake of 400 ml. The catalyst was filtered through Celite and the filtrate concentrated in vacuo to afford the title compound as a colourless oil (4.73 g).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](/[CH:6]=[CH:7]/[C:8]([OH:10])=[O:9])=[CH:2]1.[H][H]>[Pd].C(OCC)(=O)C>[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:2]1

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
O1C=C(C=C1)/C=C/C(=O)O
Name
Quantity
0.366 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.4 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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